molecular formula C13H8Cl2N4S B2494311 4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 438031-61-9

4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2494311
CAS RN: 438031-61-9
M. Wt: 323.2
InChI Key: GGZZMUAGJMCHCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar triazole derivatives typically involves the cyclization of thiosemicarbazides under acidic or basic conditions or via metal-catalyzed [3+2] cycloaddition reactions between azides and alkynes, a process known as click chemistry. Detailed synthesis routes for closely related compounds emphasize the versatility of triazole synthesis methods, which may include stepwise construction of the triazole ring or direct functionalization of existing triazole scaffolds (Bekircan et al., 2008).

Scientific Research Applications

Antimicrobial Activity

4-(3,4-Dichlorophenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazole-3-Thiol and its derivatives have been extensively studied for their antimicrobial properties. For instance, Bayrak et al. (2009) synthesized various 1,2,4-triazoles and evaluated their antimicrobial activities, finding that most compounds showed good or moderate activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009). Similarly, Karpun and Polishchuk (2021) synthesized new S-substituted derivatives of 1,2,4-triazole-3-thiols and found significant antimicrobial activity against various strains (Karpun & Polishchuk, 2021).

Antioxidant and Antiradical Activities

Compounds derived from 4-(3,4-Dichlorophenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazole-3-Thiol have shown potential in antioxidant and antiradical activities. Bekircan et al. (2008) synthesized a series of triazole derivatives and screened them for antioxidant and antiradical activities, highlighting their potential in this area (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Corrosion Inhibition

These compounds have also been investigated for their use as corrosion inhibitors. Ansari et al. (2014) explored the use of Schiff bases containing triazole as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating their effectiveness in this application (Ansari, Quraishi, & Singh, 2014). Additionally, Orhan et al. (2012) studied the corrosion inhibition properties of 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol on mild steel, finding significant inhibitory effects (Orhan, Ercan, Koparir, & Soylemez, 2012).

Pharmaceutical Applications

The pharmaceutical potential of these compounds has been a focus of research as well. Various derivatives have been synthesized and evaluated for their potential in treating different diseases. For example, Toma et al. (2017) synthesized pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their anti-inflammatory activity, finding some compounds to be effective anti-inflammatory agents (Toma, Mogoșan, Vlase, Leonte, & Zaharia, 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with specific biological targets .

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it .

Future Directions

The study and development of new triazole derivatives is a vibrant field of research, particularly in the development of new pharmaceuticals. This compound could potentially be a subject of future studies .

properties

IUPAC Name

4-(3,4-dichlorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4S/c14-10-2-1-9(7-11(10)15)19-12(17-18-13(19)20)8-3-5-16-6-4-8/h1-7H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZZMUAGJMCHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=NNC2=S)C3=CC=NC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

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